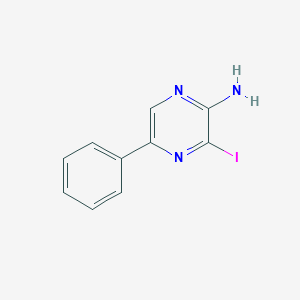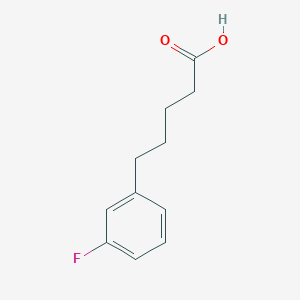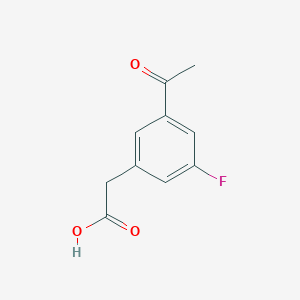
2-(3-Acetyl-5-fluorophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Acetyl-5-fluorophenyl)acetic acid is an organic compound with the molecular formula C10H9FO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an acetyl group at the 3-position and a fluorine atom at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetyl-5-fluorophenyl)acetic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-fluorophenylacetic acid with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another method involves the Suzuki-Miyaura coupling reaction, where 3-fluorophenylboronic acid is coupled with an acetyl-substituted aryl halide in the presence of a palladium catalyst and a base. This method allows for the formation of the desired product with high regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation or Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-(3-Acetyl-5-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(3-Carboxy-5-fluorophenyl)acetic acid.
Reduction: 2-(3-Hydroxy-5-fluorophenyl)acetic acid.
Substitution: Products depend on the nucleophile used, such as 2-(3-Acetyl-5-aminophenyl)acetic acid or 2-(3-Acetyl-5-thiolphenyl)acetic acid.
科学的研究の応用
2-(3-Acetyl-5-fluorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern allows for the exploration of new chemical reactivity and synthesis pathways.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving phenylacetic acid derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3-Acetyl-5-fluorophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the acetyl group can influence its metabolic stability and bioavailability.
類似化合物との比較
Similar Compounds
3-Fluorophenylacetic acid: Lacks the acetyl group, making it less reactive in certain chemical transformations.
2-(3-Acetylphenyl)acetic acid: Lacks the fluorine atom, which may reduce its binding affinity and selectivity in biological applications.
2-(3-Acetyl-4-fluorophenyl)acetic acid: The fluorine atom is positioned differently, which can affect its chemical reactivity and biological activity.
Uniqueness
2-(3-Acetyl-5-fluorophenyl)acetic acid is unique due to the specific positioning of the acetyl and fluorine substituents on the phenyl ring. This unique substitution pattern can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
特性
分子式 |
C10H9FO3 |
|---|---|
分子量 |
196.17 g/mol |
IUPAC名 |
2-(3-acetyl-5-fluorophenyl)acetic acid |
InChI |
InChI=1S/C10H9FO3/c1-6(12)8-2-7(4-10(13)14)3-9(11)5-8/h2-3,5H,4H2,1H3,(H,13,14) |
InChIキー |
PTPYBDRQOXUAEN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC(=C1)CC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


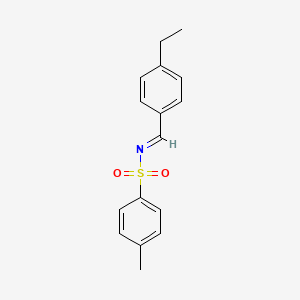

![3,5-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13658317.png)
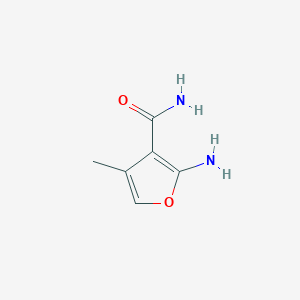
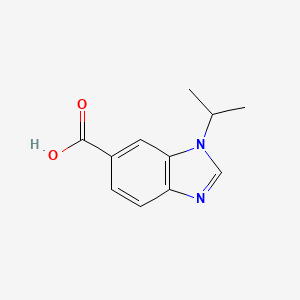
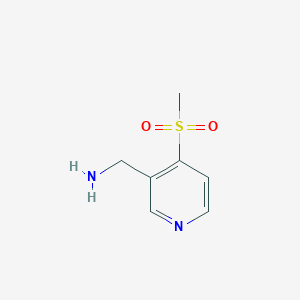
![2-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B13658335.png)
![3-Chlorofuro[3,2-c]pyridin-4-amine](/img/structure/B13658337.png)


![N2,N2',N7,N7'-Tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine](/img/structure/B13658356.png)
![2-Chloro-6-methoxy-4-methylbenzo[d]thiazole](/img/structure/B13658376.png)
